グラシリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Gracillin has a wide range of scientific research applications, including:

Biology: It is used to investigate its effects on cellular processes such as apoptosis and cell cycle regulation

Medicine: Gracillin has shown promising anticancer activity against various cancer cell lines, including gastric, colorectal, and non-small cell lung cancer .

Industry: Gracillin is explored for its potential use in developing new therapeutic agents and as a natural product in pharmaceutical formulations

作用機序

Target of Action

Gracillin, a steroidal saponin, primarily targets Mitochondrial Complex II (CII) . This complex plays a pivotal role in cancer bioenergetics and is considered a potential target for anticancer therapy . Gracillin also induces the expression of Tumor necrosis factor-α inducible protein-8 (TIPE2) , a negative immune regulator known to suppress the progression of numerous cancers .

Mode of Action

Gracillin interacts with its targets to induce significant changes in cellular processes. It disrupts CII function by abrogating succinate dehydrogenase (SDH) activity without affecting the succinate:ubiquinone reductase . This disruption attenuates mitochondria-mediated cellular bioenergetics by suppressing ATP synthesis and producing reactive oxygen species (ROS) . In addition, gracillin induces the expression of TIPE2, which inhibits cell proliferation in gastric cancer BGC-823 cells .

Biochemical Pathways

Gracillin affects several biochemical pathways. It attenuates mitochondria-mediated cellular bioenergetics, leading to a decrease in ATP synthesis and an increase in ROS production . Furthermore, gracillin inhibits the cell proliferation participated by the PI3K/AKT pathway and cell cycle arrest, suppresses the EMT pathway-regulating cell migration, and induces bcl2-associated mitochondrial apoptosis .

Pharmacokinetics

This could be partly due to hydrolysis by intestinal flora . More research is needed to fully understand the pharmacokinetics of gracillin.

Result of Action

Gracillin has broad-spectrum inhibitory effects on the viability of a large panel of human cancer cell lines, including those carrying acquired resistance to chemotherapy or EGFR-targeting drugs, by inducing apoptosis . It effectively suppresses the mutant-Kras-driven lung tumorigenesis and the growth of xenograft tumors derived from cell lines or patient tissues . Gracillin also significantly reduces viability and migration and stimulates apoptosis in human colorectal cancer cells .

Action Environment

The action, efficacy, and stability of gracillin, like many other plant-derived compounds, can be influenced by environmental factors. For instance, soil salinity, drought, nutrient deprivation, and high temperature can affect plant development, resulting in a significant reduction in saponin composition and other secondary metabolites . .

生化学分析

Biochemical Properties

Gracillin plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with mitochondrial complex II, where Gracillin inhibits succinate dehydrogenase activity, leading to the suppression of ATP synthesis and the production of reactive oxygen species . Additionally, Gracillin induces the expression of tumor necrosis factor-α inducible protein-8 (TIPE2), which is involved in the inhibition of cell proliferation and migration in gastric cancer cells .

Cellular Effects

Gracillin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis and autophagy, thereby inhibiting cell proliferation . Gracillin influences cell signaling pathways, such as the PI3K/AKT pathway, and affects gene expression by inducing the cleavage of poly (ADP-ribose) polymerase (PARP) and inhibiting bcl-2 expression . These actions contribute to the suppression of tumor growth and metastasis.

Molecular Mechanism

The molecular mechanism of Gracillin involves several key interactions at the molecular level. Gracillin binds to mitochondrial complex II, disrupting its function and leading to the inhibition of succinate dehydrogenase activity . This disruption results in decreased ATP synthesis and increased production of reactive oxygen species, ultimately inducing apoptosis in cancer cells. Additionally, Gracillin activates caspase three and caspase nine, further promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gracillin have been observed to change over time. Gracillin exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that Gracillin maintains its antitumor activity, with sustained effects on cellular function observed in both in vitro and in vivo studies . These findings highlight the potential of Gracillin as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of Gracillin vary with different dosages in animal models. At lower doses, Gracillin effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

Gracillin is involved in several metabolic pathways, particularly those related to energy production and apoptosis. It interacts with enzymes such as succinate dehydrogenase and caspases, influencing metabolic flux and metabolite levels . Gracillin’s impact on mitochondrial function and reactive oxygen species production further underscores its role in cellular metabolism and energy homeostasis.

Transport and Distribution

Gracillin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Gracillin’s distribution is influenced by its chemical properties, allowing it to accumulate in target tissues and exert its therapeutic effects.

Subcellular Localization

The subcellular localization of Gracillin is primarily within the mitochondria, where it exerts its effects on mitochondrial complex II . Gracillin’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function within the cell. This localization is critical for its role in inducing apoptosis and inhibiting tumor growth.

準備方法

Synthetic Routes and Reaction Conditions: Gracillin can be synthesized through the extraction of its natural sources. The process typically involves the following steps:

Extraction: The medicinal plants are first dried and powdered.

Solvent Extraction: The powdered plant material is subjected to solvent extraction using ethyl acetate or methanol.

Fractionation: The extract is then fractionated using chromatographic techniques to isolate gracillin.

Industrial Production Methods: Industrial production of gracillin involves large-scale extraction from its natural sources. The process is optimized to ensure high yield and purity. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .

化学反応の分析

Types of Reactions: Gracillin undergoes various chemical reactions, including:

Oxidation: Gracillin can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in gracillin.

Substitution: Gracillin can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and acids are employed for substitution reactions

Major Products: The major products formed from these reactions include various gracillin derivatives with modified biological activities .

類似化合物との比較

Gracillin is compared with other steroidal saponins such as:

Diosgenin: Another steroidal saponin with anticancer properties.

Paridis Rhizoma Saponins: These saponins share similar anticancer activities but differ in their specific molecular targets and pathways.

Uniqueness of Gracillin: Gracillin’s unique ability to target multiple pathways, including mitochondrial dysfunction and apoptosis induction, sets it apart from other similar compounds .

特性

CAS番号 |

19083-00-2 |

|---|---|

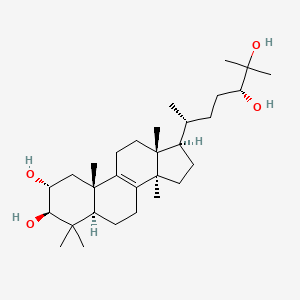

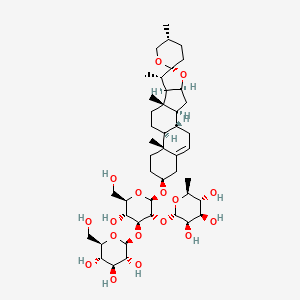

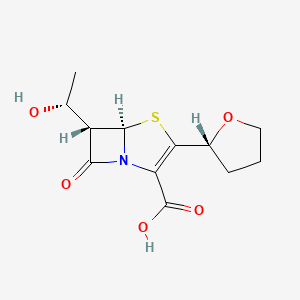

分子式 |

C45H72O17 |

分子量 |

885.0 g/mol |

IUPAC名 |

2-[5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21?,23+,24-,25+,26+,27+,28?,29?,30+,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43+,44+,45-/m1/s1 |

InChIキー |

YQEMAEKYNNOCBY-GCVYEHSKSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

異性体SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

diosgenyl rhamnopyranosyl-1-2-(glucopyranosyl-1-3)glucopyranoside gracillin |

製品の起源 |

United States |

Q1: What is gracillin and what are its primary sources?

A1: Gracillin is a naturally occurring steroidal saponin found as a major compound in various Dioscorea species, such as Dioscorea nipponica, Dioscorea collettii var. hypoglauca, and Dioscorea quinqueloba. [, , ] It can also be found in other plant species like Reineckia carnea and Costus speciosus. [, , , ]

Q2: What types of cancer cells have been shown to be susceptible to gracillin's effects in vitro?

A2: Gracillin has demonstrated cytotoxic effects against a variety of human cancer cell lines in vitro, including leukemia, colon cancer, central nervous system (CNS) cancer, melanoma, renal cancer, prostate cancer, breast cancer, and lung cancer. [, , , , , , , , ]

Q3: How does gracillin exert its anticancer activity?

A3: Gracillin's anticancer activity is multifaceted and involves several mechanisms:

- Induction of apoptosis: Gracillin can induce apoptosis in cancer cells via the mitochondrial pathway, as evidenced by increased intracellular calcium levels, decreased mitochondrial membrane potential, and upregulation of pro-apoptotic proteins like Bax, caspase-3, and cytochrome C, while downregulating anti-apoptotic protein Bcl-2. [, , ]

- Cell cycle arrest: Gracillin can induce cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation. [, ]

- Inhibition of the mTOR pathway: Gracillin can inhibit the mTOR signaling pathway, a central regulator of cell growth and metabolism often dysregulated in cancer. This inhibition leads to autophagy, a process of cellular self-degradation. [, ]

- Inhibition of the STAT3 pathway: Gracillin can inhibit the STAT3 pathway, another crucial signaling pathway involved in tumor growth and progression. []

- Inhibition of glycolysis and oxidative phosphorylation: Gracillin can inhibit both glycolysis and oxidative phosphorylation, two major energy-producing pathways in cells, ultimately reducing ATP production and affecting cancer cell survival. [] One potential target for its antiglycolytic effect is the enzyme phosphoglycerate kinase 1 (PGK1). []

Q4: What structural features of gracillin are important for its leukemia selectivity?

A4: The configuration of the R/S groups at the C-25 position is crucial for gracillin's selectivity towards leukemia cells compared to its analog, methyl protogracillin. []

Q5: What is the role of the F-ring in gracillin's activity compared to other saponins?

A5: The F-ring plays a significant role in the selectivity of furostanol saponins (like gracillin) compared to spirostanol saponins. []

Q6: What is the molecular formula and weight of gracillin?

A7: The molecular formula of gracillin is C45H72O19, and its molecular weight is 913.03 g/mol. []

Q7: What spectroscopic data is available for gracillin?

A7: Gracillin's structure has been elucidated using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available for gracillin, providing detailed information about its hydrogen and carbon atoms, respectively. [, , ]

- Mass spectrometry (MS): MS techniques like FAB-MS and ESI-MS have been employed to determine the molecular weight and fragmentation patterns of gracillin, aiding in its structural characterization. [, , ]

- Infrared (IR) spectroscopy: IR data provides insights into the functional groups present in gracillin. []

- Ultraviolet-visible (UV) spectroscopy: UV data helps understand the electronic transitions within gracillin's structure. []

Q8: What is known about the pharmacokinetic properties of gracillin?

A9: While specific pharmacokinetic data is limited, studies suggest that gracillin might have lower oral bioavailability. [] This highlights the need for further research focusing on its absorption, distribution, metabolism, and excretion (ADME) profile.

Q9: Are there any known drug-transporter interactions associated with gracillin?

A9: Currently, there is limited information available regarding gracillin's interaction with drug transporters. This area requires further investigation to understand potential implications for its pharmacokinetic profile and drug interactions.

Q10: What analytical techniques are commonly used to identify and quantify gracillin?

A10: Various analytical techniques are employed for the characterization and quantification of gracillin:

- High-performance liquid chromatography (HPLC): HPLC coupled with different detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used for the separation and quantification of gracillin in various matrices. [, , , , , , ]

- Thin-layer chromatography (TLC): TLC, particularly high-performance TLC (HP-TLC), offers a rapid and cost-effective method for qualitative and semi-quantitative analysis of gracillin. []

- Mass spectrometry (MS): MS techniques, coupled with separation methods like HPLC or used independently, provide valuable information about gracillin's molecular weight, fragmentation pattern, and structural elucidation. [, , , ]

Q11: Has the analytical method for gracillin quantification been validated?

A12: Yes, several studies have reported the development and validation of analytical methods for gracillin quantification, mainly utilizing HPLC coupled with various detectors. These validated methods ensure the accuracy, precision, and specificity of gracillin measurements in different samples. [, , , , , ]

Q12: What is the historical context of gracillin research?

A13: Gracillin was first isolated and characterized in the mid-20th century. Early research focused on its structural elucidation and its presence in various plant species. Over time, research interest expanded to explore its potential pharmacological activities, particularly its anticancer, anti-inflammatory, and immunomodulatory properties. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

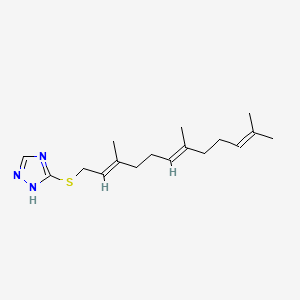

![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)